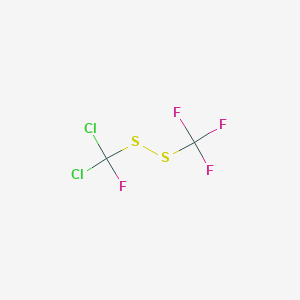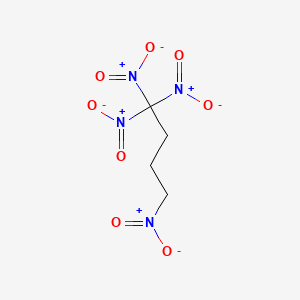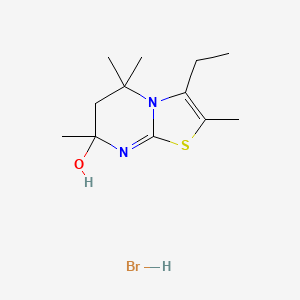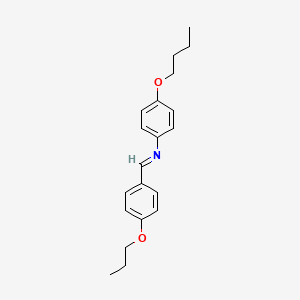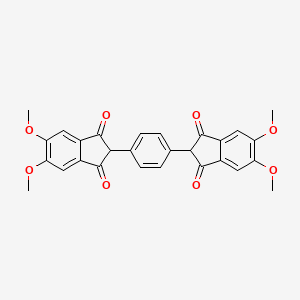
2,2'-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2,2’-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione)” is an organic compound that belongs to the class of indene derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “2,2’-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione)” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indene Core: Starting with a suitable precursor, the indene core can be synthesized through cyclization reactions.
Coupling Reaction: The final step involves coupling the indene units with a 1,4-phenylene linker, possibly through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include:
Catalysts: Use of efficient catalysts to speed up the reactions.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction rates.
Temperature and Pressure: Maintaining optimal temperature and pressure conditions to ensure the desired reaction pathway.
化学反应分析
Types of Reactions
“2,2’-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione)” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.
科学研究应用
Chemistry
In chemistry, “2,2’-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione)” can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as anti-inflammatory or anticancer properties. Researchers may study these derivatives to develop new therapeutic agents.
Medicine
In medicine, the compound or its derivatives could be explored for their potential pharmacological effects. For example, they may be investigated for their ability to interact with specific biological targets.
Industry
In industry, “2,2’-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione)” may find applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of “2,2’-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione)” depends on its specific application. For example:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to a biological response.
Electronic Properties: In organic electronics, the compound’s electronic properties, such as charge transport and light absorption, play a crucial role in its function.
相似化合物的比较
Similar Compounds
2,2’-(1,4-Phenylene)bis(1H-indene-1,3(2H)-dione): Lacks the methoxy groups, which may affect its reactivity and properties.
2,2’-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione): Similar structure but with different substituents, leading to variations in chemical behavior.
Uniqueness
“2,2’-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione)” is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in materials science and pharmaceuticals.
属性
CAS 编号 |
20854-80-2 |
|---|---|
分子式 |
C28H22O8 |
分子量 |
486.5 g/mol |
IUPAC 名称 |
2-[4-(5,6-dimethoxy-1,3-dioxoinden-2-yl)phenyl]-5,6-dimethoxyindene-1,3-dione |
InChI |
InChI=1S/C28H22O8/c1-33-19-9-15-16(10-20(19)34-2)26(30)23(25(15)29)13-5-7-14(8-6-13)24-27(31)17-11-21(35-3)22(36-4)12-18(17)28(24)32/h5-12,23-24H,1-4H3 |
InChI 键 |
YLKQEQMNCBDMPD-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)C4C(=O)C5=CC(=C(C=C5C4=O)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


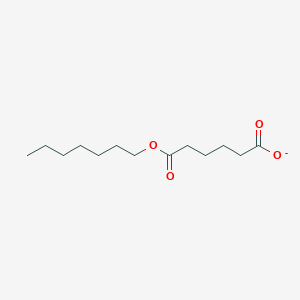
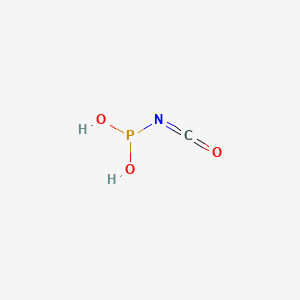

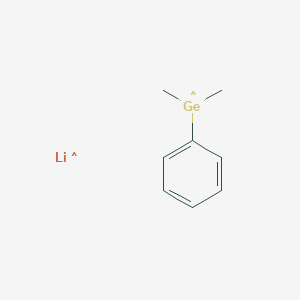



![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-](/img/structure/B14706499.png)
